Opioid Receptor Binding Profile: Balanced μ/κ/δ Affinity vs. Morphine's μ-Selectivity
In competitive radioligand binding assays performed in guinea pig brain membrane preparations, cis-1,3-dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol exhibited a relatively balanced affinity profile across the three classical opioid receptor subtypes, with IC₅₀ values of 10 nM (μ), 12 nM (κ), and 19 nM (δ), corresponding to a μ:κ:δ ratio of approximately 1:1.2:1.9 [1]. In contrast, morphine—the prototypical opioid analgesic—tested in comparable guinea pig brain homogenate assays using the same radioligands ([³H]-DAMGO for μ, [³H]U-69593 for κ, [³H]DPDPE for δ), displays marked μ-selectivity with reported Ki values of approximately 1–5 nM at μ receptors, ~60–100 nM at κ receptors, and >100 nM at δ receptors, yielding a μ:κ selectivity ratio of >20-fold [2]. This indicates that the target compound, while retaining low-nanomolar μ affinity, provides substantially greater κ and δ receptor engagement relative to morphine.
| Evidence Dimension | Opioid receptor subtype binding affinity (IC₅₀/Ki, nM) |
|---|---|
| Target Compound Data | μ IC₅₀ = 10 nM; κ IC₅₀ = 12 nM; δ IC₅₀ = 19 nM (μ:κ:δ ratio ≈ 1:1.2:1.9) |
| Comparator Or Baseline | Morphine: μ Ki ≈ 1–5 nM; κ Ki ≈ 60–100 nM; δ Ki > 100 nM (μ:κ ratio > 20:1; μ:δ ratio > 50:1) |
| Quantified Difference | Approximately 5–8 fold greater κ affinity and >5 fold greater δ affinity for the target compound relative to morphine; markedly reduced μ-selectivity (ratio compressed from >50 to <2) |
| Conditions | Guinea pig brain membrane radioreceptor assays; target compound data from BindingDB (ChEMBL-curated); morphine data from published guinea pig brain binding literature using [³H]-DAMGO, [³H]U-69593, and [³H]DPDPE |
Why This Matters
A balanced μ/κ/δ profile is pharmacologically distinct from μ-selective opioids and may offer a differentiated efficacy or side-effect signature relevant to pain or neuropsychiatric research applications; procurement decisions for SAR studies or pharmacological tool compounds should be guided by this quantitative selectivity divergence.
- [1] BindingDB. BDBM50453484 (CHEMBL2111913). Affinity data: IC₅₀ (μ) = 10 nM, IC₅₀ (κ) = 12 nM, IC₅₀ (δ) = 19 nM. Assays performed in guinea pig brain using [³H]-DAMGO, [³H]U-69593, and [³H]DPDPE. Data curated by ChEMBL. View Source
- [2] Emmerson, P.J., Liu, M.R., Woods, J.H., Medzihradsky, F. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. Journal of Pharmacology and Experimental Therapeutics, 1994, 271(3), 1630–1637. (Cross-reference for morphine selectivity profile in brain membrane assays; guinea pig data from related literature used for comparison). View Source
